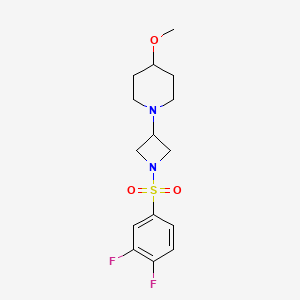
1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidine derivatives and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- A study by Adem et al. (2022) reports on the synthesis of novel derivatives involving difluorophenyl and azetidinone, focusing on their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, showing considerable activity comparable to reference drugs (Adem, 2022).
Applications in Antimicrobial Agent Development
- Shah et al. (2014) also focused on the synthesis of azetidinone-based derivatives, characterizing them through IR, NMR spectroscopy, and evaluating their antibacterial and antifungal activities (Shah, 2014).
Structural and Biological Analysis
- Research by Jagannadham et al. (2019) involved designing azetidinones scaffolds with biological and pharmacological potentials. They synthesized various compounds, characterized by spectroscopic techniques, and analyzed their structural properties (Jagannadham, 2019).
Antibacterial and Antifungal Properties
- A study by Kendre et al. (2012) reported the synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety. These compounds exhibited good anti-inflammatory activity and were tested for their antibacterial and antifungal activities (Kendre, 2012).
Chemicoenzymatic Synthesis
- Haruo et al. (1988) described the chemicoenzymatic synthesis of monobactams with a focus on methoxyethyl derivatives. These compounds showed strong activity against gram-negative bacteria and demonstrated excellent stability to β-lactamases (Haruo, 1988).
Wirkmechanismus
Target of Action
A similar compound with a difluoromethyl-containing indole scaffold was found to have a high affinity for the5-HT6R (5-Hydroxytryptamine Receptor 6) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin in the central nervous system .
Mode of Action
The similar compound mentioned earlier was found to act as apotent antagonist of the 5-HT6R . Antagonists are substances that inhibit the physiological action of another substance. In this case, the compound would inhibit the action of serotonin on the 5-HT6R, potentially altering the neurotransmission of serotonin .
Biochemical Pathways
serotonergic pathways in the brain. These pathways are involved in various physiological processes, including mood regulation, memory, and cognition .
Pharmacokinetics
The similar compound was reported to havegood pharmacokinetic properties and in vitro metabolic properties . This suggests that the compound could be well-absorbed, distributed, metabolized, and excreted in the body, which are key factors affecting the bioavailability of a drug .
Result of Action
The similar compound was found toefficiently reverse the scopolamine-induced emotional memory deficits in a novel object recognition assay in rats . This suggests that the compound could have potential cognition-enhancing effects .
Eigenschaften
IUPAC Name |
1-[1-(3,4-difluorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c1-22-12-4-6-18(7-5-12)11-9-19(10-11)23(20,21)13-2-3-14(16)15(17)8-13/h2-3,8,11-12H,4-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWSOBIBPSGFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

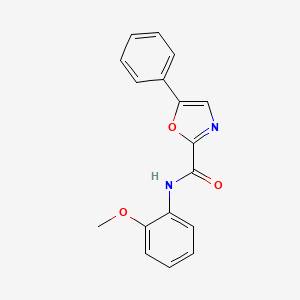

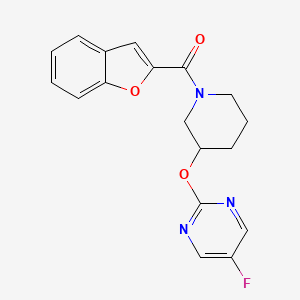
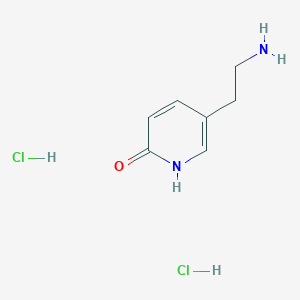
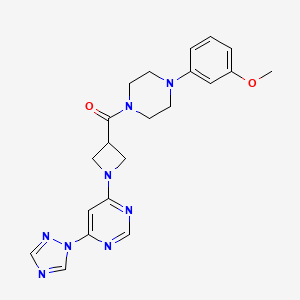

![1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379884.png)
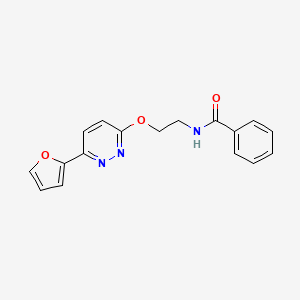
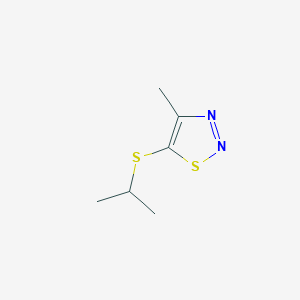

![Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2379888.png)
![tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2379890.png)
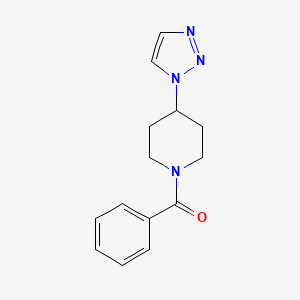
![4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2379895.png)